Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
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Overview
Description
Dibromoreserpine is a biochemical.
Scientific Research Applications
Mass Spectrometry of Derivatives
The mass spectrum of derivatives of Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate, such as methyl 18β-(4-hydroxy-3-methoxycinnamoyloxy)-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate, has been studied. This research demonstrated intermolecular transfer of the ester methyl group to the nitrogen of the yohimban system, confirmed through various derivatives and quaternary salt studies (Kametani et al., 1975).
Proton Affinities from UV-Vis Spectra
Proton affinities of reserpine, a related compound to this compound, were determined using UV-vis absorption spectra. This method involved studying the charge-transfer spectra of reserpine complexes in an aqueous medium, offering insights into the chemical properties of such compounds (Ghosh, Deb & Mukherjee, 2008).
Herbicide Precursor Synthesis
Studies have shown the synthesis of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives through reductive alkylation, which can be related to the synthesis of this compound. These derivatives have potential applications in creating herbicide precursors (Liepa et al., 1992).
Antipsychotic and Antidepressant Effects
This compound, due to its structural similarity to reserpine, may have applications in studying atypical antipsychotic and antidepressant effects. Studies on norzotepine, a major metabolite of Zotepine, show potent inhibition of norepinephrine reuptake, suggesting potential applications in mental health treatments (Shobo et al., 2010).
Synthesis of Psoromic Acid
The total synthesis of psoromic acid, a lichen depsidone, involved the selective functionalization of synthetic methyl 3,8-dimethoxy-1,4,9-trimethyl-11-oxo-11H-dibbnzo[b,e][1,4]dioxepin-6-carboxylate. This research highlights the versatility of methyl esters in complex organic synthesis, relevant to this compound (Sala & Sargent, 1979).
properties
CAS RN |
84057-90-9 |
---|---|
Molecular Formula |
C33H38Br2N2O9 |
Molecular Weight |
766.48 |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-3,12-dibromo-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C33H38Br2N2O9/c1-40-18-7-8-19-21-14-27(34)36-15-17-11-26(46-32(38)16-9-24(41-2)30(43-4)25(10-16)42-3)31(44-5)28(33(39)45-6)20(17)13-23(36)29(21)37(35)22(19)12-18/h7-10,12,17,20,23,26-28,31H,11,13-15H2,1-6H3/t17-,20+,23-,26-,27?,28+,31+/m1/s1 |
InChI Key |
VHGVJZAKMWEORI-UHFFFAOYSA-N |
SMILES |
COC1C(CC2CN3C(CC2C1C(=O)OC)C4=C(CC3Br)C5=C(N4Br)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dibromoreserpine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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